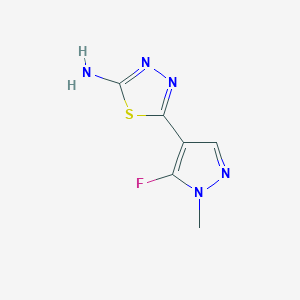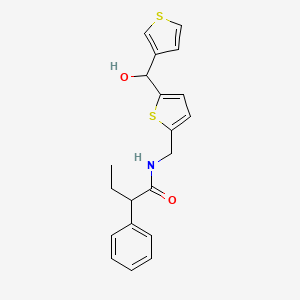
2-(2-aminophenoxy)ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenoxy)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-aminophenoxy)ethan-1-ol hydrochloride typically involves the following steps:
Condensation Reaction: The starting material, o-nitrochlorobenzene, undergoes a condensation reaction with glycol under alkaline conditions and in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride (TEBAC).
Catalytic Hydrogenation: The 1,2-di(2-nitrophenoxy)ethane is then subjected to catalytic hydrogenation using a nickel-based catalyst and activated carbon in an alcohol solvent.
Filtration and Crystallization: After the hydrogenation reaction, the mixture is filtered to remove the catalyst and activated carbon.
Industrial Production Methods
The industrial production of 2-(2-aminophenoxy)ethan-1-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of recyclable solvents and catalysts, as well as efficient reaction conditions, ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminophenoxy)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenoxy)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-aminophenoxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminophenoxy)ethanol: The parent compound without the hydrochloride salt.
1,2-Di(2-aminophenoxy)ethane: A related compound with two amino groups.
2-(2-Nitrophenoxy)ethanol: A precursor in the synthesis of 2-(2-aminophenoxy)ethan-1-ol hydrochloride.
Uniqueness
2-(2-Aminophenoxy)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Eigenschaften
CAS-Nummer |
1050652-15-7; 42876-07-3 |
|---|---|
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
189.64 |
IUPAC-Name |
2-(2-aminophenoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4,10H,5-6,9H2;1H |
InChI-Schlüssel |
AOFDGULTVAODRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCCO.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)

![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2555850.png)




![6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2555860.png)

